molecular formula C5H8O3 B1368297 2-(1,3-Dioxolan-2-yl)acetaldehyde CAS No. 90711-96-9

2-(1,3-Dioxolan-2-yl)acetaldehyde

Cat. No. B1368297
CAS RN: 90711-96-9
M. Wt: 116.11 g/mol
InChI Key: ZOTGJAVQDFWABL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Dioxolan-2-yl)acetaldehyde is a chemical compound with the molecular formula C5H8O3 . It has a molecular weight of 116.12 . The compound is used in research and is a part of the categories of Aliphatic Cyclic Structures, Aliphatic Heterocycles, Aromatic Heterocycles, Heterocyclic Compounds, and Aldehydes .


Synthesis Analysis

The synthesis of this compound involves a reaction with tert-butyl 2-(tert-butoxycarbonylamino)-2-diethoxyphosphoryl-acetate in the presence of potassium tert-butylate in tetrahydrofuran at -70℃ .


Molecular Structure Analysis

The molecular structure of this compound consists of a dioxolane ring attached to an acetaldehyde group .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving this compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available resources .

Scientific Research Applications

Catalysis and Chemical Synthesis

  • Condensation of Glycerol with Aldehydes : Glycerol's acid-catalyzed condensation with aldehydes, including the formation of [1,3]dioxolan derivatives, was studied using various solid acids as heterogeneous catalysts. These derivatives show potential as novel platform chemicals, particularly [1,3]dioxan-5-ols, which are precursors for 1,3-propanediol derivatives (Deutsch, Martin, & Lieske, 2007).

  • Formation of Cyclic Acetals in Biofuel : The acetalization of 2,3-butanediol with bio-derived aldehydes, including the production of 1,3-dioxolanes, was explored as a route to renewable diesel fuels. This method features excellent carbon yields and the potential for simple catalyst recycling, indicating a sustainable approach to fuel production (Staples et al., 2018).

Antibacterial Applications

  • Antibacterial Activity of Substituted 1,3-Dioxolanes : Cyclic ketals and acetals (1,3-dioxolanes) substituted at positions 2 and 4 of the dioxolane ring, prepared by condensation of glycerol and ethylene glycol with aldehydes and ketones, exhibited antimicrobial activity against Gram-positive and Gram-negative bacteria. This activity suggests the potential for creating new active compounds for antibacterial applications (Ovsyannikova et al., 2013).

Advanced Material Research

  • Synthesis of Acetals for Advanced Materials : Research on the synthesis of 1,3-dioxolanes bearing perfume and herbicide aldehyde residues focused on the effects of the 2-substituent of the dioxolane ring on the rate of hydrolysis. This research has implications for the development of advanced materials and chemical synthesis (Kamogawa et al., 1981).

Fuel Processing Technology

  • Glycerol Acetals as Diesel Additives : The production of acetals from glycerol and acetaldehyde using Amberlyst 47 acidic ion exchange resin was studied, with a focus on their application as oxygenated diesel additives. The process achieved high selectivity and conversion rates, showing potential for use in fuel processing (Agirre et al., 2013).

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxolan-2-yl)acetaldehyde is not clearly defined in the available literature .

Future Directions

There is limited information available on the future directions of research or applications for 2-(1,3-Dioxolan-2-yl)acetaldehyde .

properties

IUPAC Name

2-(1,3-dioxolan-2-yl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c6-2-1-5-7-3-4-8-5/h2,5H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOTGJAVQDFWABL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40559325
Record name (1,3-Dioxolan-2-yl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40559325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90711-96-9
Record name (1,3-Dioxolan-2-yl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40559325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1,3-Dioxolan-2-yl)acetaldehyde
Reactant of Route 2
Reactant of Route 2
2-(1,3-Dioxolan-2-yl)acetaldehyde
Reactant of Route 3
Reactant of Route 3
2-(1,3-Dioxolan-2-yl)acetaldehyde
Reactant of Route 4
2-(1,3-Dioxolan-2-yl)acetaldehyde
Reactant of Route 5
2-(1,3-Dioxolan-2-yl)acetaldehyde
Reactant of Route 6
Reactant of Route 6
2-(1,3-Dioxolan-2-yl)acetaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.